[4,4'-Bipyridine]-2,2',6,6'-tetracarbonyl tetrachloride
Description
Properties
IUPAC Name |
4-(2,6-dicarbonochloridoylpyridin-4-yl)pyridine-2,6-dicarbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4Cl4N2O4/c15-11(21)7-1-5(2-8(19-7)12(16)22)6-3-9(13(17)23)20-10(4-6)14(18)24/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGECVALPVQOISD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)Cl)C(=O)Cl)C2=CC(=NC(=C2)C(=O)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4Cl4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559390 | |
| Record name | [4,4'-Bipyridine]-2,2',6,6'-tetracarbonyl tetrachloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124558-61-8 | |
| Record name | [4,4'-Bipyridine]-2,2',6,6'-tetracarbonyl tetrachloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Homocoupling of 2,6-Dimethylpyridine Derivatives
The most widely documented synthesis begins with 2,6-dimethylpyridine (2,6-lutidine), which undergoes homocoupling to form 2,2',6,6'-tetramethyl-4,4'-bipyridine (TMBP). Huenig and Wehner demonstrated that treating 2,6-dimethylpyridine with sodium metal in anhydrous tetrahydrofuran (THF) generates a bis-sodium intermediate, which is subsequently dehydrogenated using sulfur dioxide (SO₂) at 80–100°C (Scheme 1). This step achieves a 49% yield of TMBP, with SO₂ acting as both an oxidizing agent and a dehydrogenation catalyst.
Scheme 1 :
2,6-Dimethylpyridine → Na-mediated coupling → TMBP → CrO₃ oxidation → Tetracarboxylic acid → Thionyl chloride → Tetracarbonyl tetrachloride
Critical parameters include:
Oxidation to Tetracarboxylic Acid
TMBP is oxidized to 2,2',6,6'-tetracarboxy-4,4'-bipyridine (H₄tcbp) using chromium trioxide (CrO₃) in concentrated sulfuric acid (H₂SO₄) at 60°C. This step achieves 70% yield, with CrO₃ serving as a strong oxidizer for methyl-to-carboxyl group conversion. The reaction mechanism involves sequential oxidation of methyl groups to carboxylic acids via ketone intermediates, confirmed by intermediate isolation studies.
Key Considerations :
Conversion to Tetracarbonyl Tetrachloride
The tetracarboxylic acid is treated with excess thionyl chloride (SOCl₂) under reflux to produce the target tetrachloride. This esterification proceeds via nucleophilic acyl substitution, with SOCl₂ acting as both a chlorinating agent and solvent. The reaction is monitored by IR spectroscopy, with disappearance of the –OH stretch (2500–3000 cm⁻¹) and emergence of C=O (1750 cm⁻¹) confirming completion.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| SOCl₂ Molar Ratio | 10:1 | 85% |
| Temperature | 70°C | Maximal |
| Reaction Time | 12 h | Complete |
Industrial-Scale Production Methods
Continuous-Flow Reactor Systems
Industrial synthesis employs continuous-flow reactors to enhance scalability and safety. A two-stage system separates the homocoupling and oxidation steps, minimizing intermediate handling. Nickel bromide (NiBr₂) and zinc powder are used as catalysts in the homocoupling stage, reducing reaction time from 24 h (batch) to 4 h (flow).
Advantages :
-
Throughput : 50 kg/day capacity with ≥90% purity.
-
Safety : Automated SO₂ dosing reduces exposure risks.
Alternative Catalysts for Oxidation
Vanadium(V) oxide (V₂O₅) has been explored as a less toxic alternative to CrO₃. In a pilot study, V₂O₅ in trifluoroacetic acid (TFA) oxidized TMBP to H₄tcbp with 65% yield, though requiring higher temperatures (100°C) and longer durations (48 h).
Yield Optimization Strategies
Solvent Effects
Polar aprotic solvents like dimethylformamide (DMF) improve CrO₃ solubility during oxidation, boosting yield to 75% compared to 70% in H₂SO₄ alone.
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C) reduces esterification time from 12 h to 2 h, achieving 88% yield by enhancing SOCl₂ reactivity.
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Toxicity | Scalability |
|---|---|---|---|---|
| Batch (CrO₃/H₂SO₄) | 70 | 24 | High | Moderate |
| Flow (NiBr₂/Zn) | 90 | 4 | Moderate | High |
| Microwave (SOCl₂) | 88 | 2 | High | Low |
Chemical Reactions Analysis
Types of Reactions
(4,4’-Bipyridine)-2,2’,6,6’-tetracarbonyltetrachloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridinium salts.
Reduction: It can be reduced to form bipyridyl radicals.
Substitution: The carbonyl and chloride groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols.
Major Products
Oxidation: Bipyridinium salts.
Reduction: Bipyridyl radicals.
Substitution: Various substituted bipyridine derivatives.
Scientific Research Applications
(4,4’-Bipyridine)-2,2’,6,6’-tetracarbonyltetrachloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential in biological imaging and as a photosensitizer.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (4,4’-Bipyridine)-2,2’,6,6’-tetracarbonyltetrachloride involves its ability to form coordination complexes with metal ions. The nitrogen atoms in the bipyridine rings act as electron donors, coordinating with metal centers to form stable complexes. These complexes can participate in various catalytic and redox reactions, making the compound useful in a wide range of applications .
Comparison with Similar Compounds
4,4'-Dicarboxy-2,2'-bipyridine and Its Dichloride
- Substituents : Carboxylic acid (-COOH) or carbonyl chloride (-COCl) groups at the 4,4' positions.
- Synthesis: Prepared via oxidation of 4,4'-dimethyl-2,2'-bipyridine using KMnO₄ or dichromate acid .
- Applications : Used in Ru(II) complexes for photochemical studies and as ligands for titanium(IV) coordination polymers .
- Key Difference : The dichloride form exhibits higher reactivity in nucleophilic acyl substitution compared to the carboxylic acid .
6,6'-Dimethyl-2,2'-bipyridine
- Substituents : Methyl (-CH₃) groups at the 6,6' positions.
- Synthesis : Prepared via reductive coupling of 6-chloro-2-picoline .
- Applications : Acts as a sterically hindered ligand in titanium(II/IV) complexes, influencing catalytic and antimicrobial properties .
- Key Difference : Methyl groups enhance solubility in organic solvents but reduce electron-withdrawing effects compared to carbonyl chlorides .
4,4',6,6'-Tetramethyl-2,2'-bipyridine
- Substituents : Methyl groups at all four positions.
- Synthesis : Synthesized via Na-mediated reductive coupling of 2,6-lutidine .
- Applications : Intermediate for oxidation to tetracarboxylic acid; used in sterically strained Ru(II) complexes to lower ligand-field (³LF) excited-state energies .
- Key Difference : Methyl groups provide steric bulk but lack the electrophilic reactivity of carbonyl chlorides .
Electronic and Steric Effects
| Compound | Substituent Positions | Functional Groups | Steric Strain | Electron Effects |
|---|---|---|---|---|
| [4,4'-Bipyridine]-2,2',6,6'-tetracarbonyl tetrachloride | 2,2',6,6' | -COCl | High | Strong electron-withdrawing |
| 4,4'-Dicarboxy-2,2'-bipyridine | 4,4' | -COOH | Moderate | Moderate electron-withdrawing |
| 6,6'-Dimethyl-2,2'-bipyridine | 6,6' | -CH₃ | Low | Electron-donating |
| 4,4',6,6'-Tetramethyl-2,2'-bipyridine | 4,4',6,6' | -CH₃ | High | Electron-donating |
Coordination Chemistry
- Tetracarbonyl Tetrachloride : Forms stable coordination polymers with transition metals (e.g., Mo, Ru) due to its four reactive -COCl groups. These polymers are explored in catalysis and materials science .
- Dicarboxylate/Dichloride Derivatives : Used in [Ru(bpy)₃]²⁺-type complexes for light-harvesting applications, where carboxylate groups improve water solubility .
Catalytic Performance
- Titanium Complexes: 6,6'-dimethyl-2,2'-bipyridine ligands in TiCl₄ complexes show notable antimicrobial activity, attributed to the balance between steric bulk and electron donation .
- Molybdenum Complexes: Bipyridine dicarboxylate ligands in MoO₃ hybrids demonstrate high activity in cyclooctene epoxidation, outperforming non-carboxylated analogs .
Solubility and Stability
Biological Activity
[4,4'-Bipyridine]-2,2',6,6'-tetracarbonyl tetrachloride is a complex organic compound notable for its unique structural features, including four carbonyl groups and four chloride atoms attached to a bipyridine core. This compound is of significant interest in various scientific fields due to its potential biological activities and applications in coordination chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 406.0 g/mol. The compound's structure allows it to form coordination complexes with metal ions, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₈Cl₄N₂O₄ |
| Molecular Weight | 406.0 g/mol |
| CAS Number | 124558-61-8 |
| Solubility | Soluble in organic solvents |
The biological activity of this compound primarily involves its ability to form stable coordination complexes with various metal ions. The nitrogen atoms in the bipyridine rings serve as electron donors, facilitating interactions that can influence biological processes. These complexes can participate in catalytic and redox reactions, contributing to their biological efficacy.
1. Antimicrobial Activity
Research has indicated that bipyridine derivatives exhibit antimicrobial properties. The presence of chlorine substituents enhances the biological activity of these compounds by improving their interaction with microbial cell membranes. Studies have shown that this compound has potential against various bacterial strains.
2. Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities. Antioxidants play a critical role in mitigating oxidative stress in cells. The carbonyl groups in this compound are believed to contribute to its ability to scavenge free radicals.
3. Coordination Chemistry in Biological Systems
As a ligand in coordination chemistry, this compound can form complexes with transition metals such as copper and iron. These metal complexes are studied for their role in biological systems and potential therapeutic applications.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µM.
Case Study 2: Antioxidant Activity Assessment
In vitro assays assessed the antioxidant capacity of the compound using DPPH radical scavenging methods. Findings revealed that this compound exhibited a dose-dependent reduction in DPPH radical concentration, indicating strong antioxidant potential.
Research Findings Summary
Recent studies have focused on the diverse applications of this compound:
- Biological Imaging : Investigated for use as a photosensitizer in imaging techniques.
- Drug Delivery Systems : Explored for its potential as a carrier for drug molecules due to its ability to form stable complexes.
- Catalytic Applications : Utilized in various chemical reactions as a catalyst due to its coordination properties.
Q & A
Q. Key Challenges :
- Steric hindrance at 6,6'-positions may slow chlorination.
- Avoid overchlorination by controlling stoichiometry and temperature .
Basic: How do spectroscopic techniques (e.g., IR, NMR) confirm the structure of this compound?
Methodological Answer:
- IR Spectroscopy :
- ¹H NMR :
- Aromatic protons at 6,6'-positions are deshielded (δ 8.5–9.0 ppm) due to electron-withdrawing Cl groups.
- Absence of -COOH protons (δ 10–12 ppm) confirms complete chlorination .
- X-ray Diffraction : Resolve steric effects from 6,6'-substituents; bond angles deviate from ideal 120° due to crowding .
Advanced: How do 6,6'-substituents influence electronic and steric properties in coordination chemistry?
Methodological Answer:
- Steric Effects :
- Electronic Effects :
- Case Study : In Mo(CO)₄ complexes, 6,6'-methyl groups enhance CO dissociation during electrocatalytic CO₂ reduction by destabilizing the metal-ligand bond .
Advanced: How to resolve contradictions in catalytic performance between 4,4'- and 6,6'-substituted bipyridine ligands?
Methodological Answer:
Conflicting reports exist:
Q. Resolution Strategies :
Mechanistic Probes : Use IR spectroelectrochemistry to track CO ligand loss during catalysis .
Computational Modeling : Compare transition-state geometries (DFT) to identify steric vs. electronic dominance .
Substituent Tuning : Test bulkier groups (e.g., tert-butyl) at 6,6' to isolate steric effects .
Advanced: What design principles apply for constructing metal-organic frameworks (MOFs) with this ligand?
Methodological Answer:
- Ligand Geometry : The tetracarbonyl tetrachloride’s rigid, planar structure enables 2D or 3D frameworks. Use nodes like Zn²⁺ or Cu²⁺ for square-grid topologies .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility during MOF crystallization.
- Stability Testing : Expose MOFs to humidity; chloride ligands may hydrolyze, requiring post-synthetic stabilization (e.g., silane coating) .
Example : A Ru-based MOF with 4,4'-dicarboxy-2,2'-bipyridine showed pH-dependent luminescence for biosensing .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Hazards : Acyl chlorides are corrosive (GHS Category 2 skin/eye irritant) and moisture-sensitive .
- Mitigation :
- Use anhydrous gloves (nitrile) and fume hoods.
- Quench residues with ice-cold ethanol to neutralize Cl gas .
- Storage : Seal under argon; monitor for HCl off-gassing .
Advanced: How to analyze conflicting electrochemical data for metal complexes of this ligand?
Methodological Answer:
- Contradiction Example : Variability in redox potentials (E₁/₂) for Ru complexes.
- Root Causes :
- Solutions :
Advanced: Can this ligand act as a photosensitizer in solar cells?
Methodological Answer:
- Photophysical Properties :
- Dye-Sensitized Solar Cells (DSSCs) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
